molecular formula C12H19N3O3S2 B1485586 tert-butyl (3R,4R)-3-hydroxy-4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]pyrrolidine-1-carboxylate CAS No. 2277312-55-5

tert-butyl (3R,4R)-3-hydroxy-4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]pyrrolidine-1-carboxylate

Cat. No. B1485586
CAS RN: 2277312-55-5
M. Wt: 317.4 g/mol
InChI Key: MVHWNEWCDOLPSQ-RKDXNWHRSA-N
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Description

Tert-butyl (3R,4R)-3-hydroxy-4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]pyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C12H19N3O3S2 and its molecular weight is 317.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural and Chemical Analysis

  • Analysis of Chemical Structure : Research on similar compounds, such as tert-butyl {1(S)-[(3R,4S,5S)-5-benzyl-4-hydroxy-2-oxo-3-pyrrolidinyl]-2-phenylethyl} -carbamate, focuses on their chemical structure and intramolecular interactions. These studies are crucial for understanding the molecular configuration and potential reactivity of related compounds (Weber et al., 1995).

Applications in Drug Metabolism

  • In Vitro Metabolism Studies : Research involving compounds like CP-533,536, which has a tert-butyl moiety, aims to understand how these compounds are metabolized in the human body. This includes studying the enzymatic pathways and identifying major metabolites, which is critical for drug development and safety (Prakash et al., 2008).

  • Enzymatic C-Demethylation : The study of compounds like LC15-0133, which also contains a tert-butyl group, explores enzymatic C-demethylation, a key metabolic reaction. Understanding these processes helps in predicting the metabolism of new drugs and their potential interactions in the body (Yoo et al., 2008).

Synthesis of Novel Compounds

  • Precursors for Sulfonamides : Compounds such as tert-butyl 2-chlorosulfonyl-1,3,4-thiadiazole-5­carbamate serve as precursors for the synthesis of sulfonamides. This research is integral to developing new pharmaceuticals and understanding the synthetic pathways of complex molecules (Pedregosa et al., 1996).

  • Cyclization Methods for Compound Synthesis : The study of intramolecular cyclization processes in compounds like 4-amino-3-alkylsulfanyl-1,2,4-triazoles contributes to the development of novel synthetic methods for thiadiazine and thiadiazole rings, which are important in various chemical and pharmaceutical applications (Kolodina & Lesin, 2009).

Biological and Medicinal Research

  • Larvicidal and Antimicrobial Activities : Research on triazinone derivatives, including those with a tert-butyl group, assesses their potential as larvicides and antimicrobial agents. This is vital for discovering new compounds that can be used in pest control and to combat microbial infections (Kumara et al., 2015).

properties

IUPAC Name

tert-butyl (3R,4R)-3-hydroxy-4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O3S2/c1-7-13-14-10(19-7)20-9-6-15(5-8(9)16)11(17)18-12(2,3)4/h8-9,16H,5-6H2,1-4H3/t8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVHWNEWCDOLPSQ-RKDXNWHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)SC2CN(CC2O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN=C(S1)S[C@@H]2CN(C[C@H]2O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl (3R,4R)-3-hydroxy-4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]pyrrolidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-butyl (3R,4R)-3-hydroxy-4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]pyrrolidine-1-carboxylate
Reactant of Route 3
Reactant of Route 3
tert-butyl (3R,4R)-3-hydroxy-4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]pyrrolidine-1-carboxylate
Reactant of Route 4
tert-butyl (3R,4R)-3-hydroxy-4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]pyrrolidine-1-carboxylate
Reactant of Route 5
Reactant of Route 5
tert-butyl (3R,4R)-3-hydroxy-4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]pyrrolidine-1-carboxylate
Reactant of Route 6
tert-butyl (3R,4R)-3-hydroxy-4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]pyrrolidine-1-carboxylate

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